5-Chloro-4-iodo-1H-indole-2,3-dione
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Overview
Description
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione typically involves the iodination of 5-chloro-2,3-dihydro-1H-indole-2,3-dione. One common method includes dissolving 5-chloro-2,3-dihydro-1H-indole-2,3-dione in a solvent like dimethylformamide (DMF) and adding an iodinating agent such as N-iodosuccinimide (NIS) at low temperatures. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Chemical Reactions Analysis
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Scientific Research Applications
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, inhibiting their activity. For example, it may inhibit viral replication by binding to viral enzymes or inhibit cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
5-chloro-4-iodo-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
5-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the iodine atom at the 4-position, affecting its chemical reactivity and biological activity.
5-fluoro-2,3-dihydro-1H-indole-2,3-dione: Contains a fluorine atom instead of chlorine, which can significantly alter its chemical properties and biological activities
Properties
Molecular Formula |
C8H3ClINO2 |
---|---|
Molecular Weight |
307.47 g/mol |
IUPAC Name |
5-chloro-4-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
InChI Key |
AQJBGXYZTOJOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)I)Cl |
Origin of Product |
United States |
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